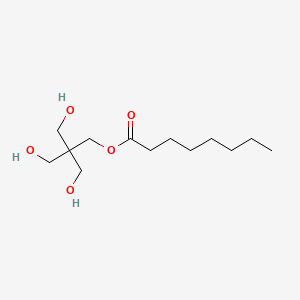

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is an organic compound with the molecular formula C13H26O5. It is a derivative of octanoic acid and is characterized by the presence of multiple hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate typically involves the esterification of octanoic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester functional group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters or ethers.

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate

- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate

- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate

Uniqueness

Compared to similar compounds, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is unique due to its specific ester linkage with octanoic acid. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate, a compound with the CAS number 60550-73-4, is a derivative of octanoic acid that has garnered interest in various biological applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C13H26O5

- Molecular Weight : 262.347 g/mol

- LogP : 2.50 (indicating moderate lipophilicity)

These properties suggest that the compound can interact with biological membranes, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

1. Pharmacokinetics

The pharmacokinetic profile of this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in biological samples, facilitating studies on its absorption, distribution, metabolism, and excretion (ADME) characteristics .

2. Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing:

- Metabolic Disorders : Due to its role in lipid metabolism, there is potential for use in treating metabolic disorders such as obesity and diabetes.

- Cosmetic Applications : The compound is being explored for use in cosmetic formulations due to its emollient properties and potential skin benefits .

Case Study 1: Hepatic Function Assessment

A study evaluated the use of octanoate derivatives in assessing liver function through breath tests. The results indicated that octanoate could serve as a non-invasive marker for liver health, correlating well with traditional biochemical assessments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of fatty acid derivatives. While specific data on this compound was not available, related compounds showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H26O5 |

| Molecular Weight | 262.347 g/mol |

| LogP | 2.50 |

| CAS Number | 60550-73-4 |

| Potential Applications | Metabolic disorders, cosmetics |

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate with high yield?

Answer:

Synthesis typically involves esterification of pentaerythritol derivatives with octanoic acid under controlled conditions. Key steps include:

- Using acid catalysts (e.g., sulfuric acid) or enzymatic methods to promote ester bond formation.

- Monitoring reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl group consumption .

- Purification via column chromatography or recrystallization to remove unreacted starting materials. Optimize molar ratios (e.g., 1:1.2 pentaerythritol to octanoic acid) to minimize byproducts like dipentaerythritol esters .

Q. Basic: How can researchers validate the structural identity of this compound?

Answer:

Use a combination of spectroscopic techniques:

- NMR : Confirm hydroxyl (-OH) and ester (-COO-) groups via <sup>1</sup>H-NMR (δ 4.0–4.3 ppm for ester-linked CH2 and δ 1.2–1.3 ppm for octanoate methyl protons) and <sup>13</sup>C-NMR (δ 170–175 ppm for carbonyl carbons) .

- FTIR : Identify characteristic peaks for hydroxyl (3200–3600 cm<sup>−1</sup>) and ester carbonyl (1720–1750 cm<sup>−1</sup>) groups .

- Mass spectrometry : Verify molecular ion peaks at m/z 400.59 (M+H<sup>+</sup>) using high-resolution mass spectrometry (HRMS) .

Q. Advanced: What experimental approaches can resolve contradictions in bioactivity data across studies?

Answer:

Discrepancies in bioactivity (e.g., insecticidal vs. mammalian toxicity) may arise from hydroxyl group accessibility or ester chain length. Mitigation strategies include:

- Comparative assays : Test derivatives (e.g., stearate or palmitate esters) to isolate structure-activity relationships .

- Osmotic pressure studies : Measure hemolymph cytolysis in model organisms (e.g., Drosophila suzukii) to link molecular weight and hydroxyl group count to bioactivity .

- Computational modeling : Use molecular dynamics simulations to predict interactions with biological membranes .

Q. Advanced: How can researchers optimize HPLC conditions for purity analysis?

Answer:

Adapt reverse-phase HPLC (RP-HPLC) protocols from related compounds (e.g., 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate):

- Column : Newcrom R1 (C18, 5 µm, 150 × 4.6 mm) for low silanol activity and high resolution .

- Mobile phase : Gradient of acetonitrile/water (70:30 to 95:5) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid .

- Detection : UV at 210 nm for ester bonds. Calibrate using synthetic standards to quantify impurities like unreacted pentaerythritol .

Q. Basic: What are the key physicochemical properties affecting solubility and formulation?

Answer:

- LogP : Estimated at ~5.89 (similar to palmitate derivatives), indicating high hydrophobicity. Use surfactants (e.g., Tween-80) for aqueous solubility .

- Melting point : Not explicitly reported, but analogous compounds (e.g., pentaerythritol monostearate) melt at 50–60°C. Differential scanning calorimetry (DSC) is recommended for precise determination .

- Stability : Hydrolyzes under alkaline conditions. Store in anhydrous environments at 4°C .

Q. Advanced: How can environmental impacts of this compound be assessed in ecotoxicology studies?

Answer:

- Bioaccumulation potential : Calculate using the octanol-water partition coefficient (LogP = 5.89) and quantitative structure-activity relationship (QSAR) models .

- Degradation studies : Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) to monitor ester hydrolysis and metabolite formation .

- Toxicity testing : Use Daphnia magna or algal models (e.g., Chlorella vulgaris) for acute/chronic toxicity. Compare with pentaerythritol’s low mammalian toxicity .

Q. Advanced: What strategies improve the compound’s stability in long-term storage?

Answer:

- Lyophilization : Freeze-dry under vacuum to prevent hydrolysis.

- Antioxidants : Add 0.01% butylated hydroxytoluene (BHT) to inhibit oxidation of unsaturated ester chains .

- Packaging : Use amber glass vials with nitrogen headspace to limit moisture and oxygen exposure .

Q. Basic: How to differentiate this compound from structurally similar derivatives (e.g., pentaerythritol monostearate)?

Answer:

- Chromatography : Use RP-HPLC retention times or GC-MS to distinguish ester chain lengths (C8 vs. C18) .

- NMR : Compare <sup>13</sup>C-NMR chemical shifts for carbonyl carbons (δ 173–175 ppm for octanoate vs. δ 170–172 ppm for stearate) .

- Elemental analysis : Confirm molecular formula (C23H44O5 vs. C23H46O5 for stearate) .

Properties

CAS No. |

60550-73-4 |

|---|---|

Molecular Formula |

C13H26O5 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] octanoate |

InChI |

InChI=1S/C13H26O5/c1-2-3-4-5-6-7-12(17)18-11-13(8-14,9-15)10-16/h14-16H,2-11H2,1H3 |

InChI Key |

VYZAPFCSOUVFIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)(CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.